1-Butylpiperazin-2-one
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Overview
Description
1-Butylpiperazin-2-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of piperazine, characterized by the presence of a butyl group attached to the nitrogen atom and a ketone functional group at the second position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of amine and ester group intermediates . This method typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the piperazinone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols .
Scientific Research Applications
1-Butylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Piperazin-2-one: Lacks the butyl group, making it less hydrophobic.
1-Methylpiperazin-2-one: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
1-Ethylpiperazin-2-one: Has an ethyl group, offering different steric and electronic properties.
Uniqueness: 1-Butylpiperazin-2-one is unique due to its specific butyl substitution , which influences its hydrophobicity, reactivity, and potential biological activity . This makes it a valuable compound for various applications where these properties are advantageous .
Properties
IUPAC Name |
1-butylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAJBQHQJFGTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630781 |
Source
|
Record name | 1-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-09-9 |
Source
|
Record name | 1-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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